Product packaging for sodium 1H-1,2,3-benzotriazol-1-ylacetate(Cat. No.:)

sodium 1H-1,2,3-benzotriazol-1-ylacetate

Cat. No.: B1324567
M. Wt: 199.14 g/mol
InChI Key: PXXNIAUJCFGELM-UHFFFAOYSA-M
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Description

Historical Context and Significance of Benzotriazole (B28993) Derivatives in Modern Organic Chemistry

The parent compound, benzotriazole, has been a cornerstone in various chemical fields for many years. Initially recognized for its utility as a corrosion inhibitor, particularly for copper and its alloys, the applications of benzotriazole and its derivatives have since expanded significantly. In modern organic chemistry, benzotriazole derivatives are valued as synthetic auxiliaries, helping to facilitate a wide range of chemical transformations. Their ability to act as leaving groups, activating agents, and protecting groups has made them indispensable tools for synthetic chemists. Furthermore, the benzotriazole scaffold is a common feature in many biologically active molecules, leading to extensive research in medicinal chemistry.

Structural Framework and Key Features of Benzotriazolylacetates

The structural framework of a benzotriazolylacetate consists of a bicyclic system where a benzene (B151609) ring is fused to a 1,2,3-triazole ring. This core is then substituted, typically at one of the nitrogen atoms of the triazole ring, with an acetate (B1210297) group. In the case of sodium 1H-1,2,3-benzotriazol-1-ylacetate, the acidic proton of the carboxylic acid on the acetate group is replaced by a sodium ion.

The key features of this structure include the aromaticity of the benzotriazole ring system, which contributes to its stability. The presence of multiple nitrogen atoms in the triazole ring provides sites for coordination with metal ions and hydrogen bonding. The carboxylate group of the sodium salt introduces polarity and water solubility to the molecule.

Table 1: Physicochemical Properties of Related Benzotriazole Compounds

Property Value Compound
Molecular Formula C6H4N3Na Sodium 1H-benzotriazolide
Molecular Weight 141.11 g/mol Sodium 1H-benzotriazolide
Physical Description Liquid Sodium 1H-benzotriazolide
Molecular Formula C8H7N3O2 1H-Benzotriazol-1-ylacetic acid

Overview of Research Trajectories in Benzotriazolylacetate Studies

Research into benzotriazolylacetates and their derivatives has followed several key trajectories. A significant area of investigation has been their application in synthetic organic chemistry. For instance, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate is a known intermediate in the synthesis of more complex molecules. The reactivity of the acetate portion allows for further functionalization, making it a versatile starting material.

Another important research direction is the exploration of the biological activities of these compounds. Benzotriazole derivatives are known to exhibit a wide range of pharmacological effects, and researchers are actively investigating new derivatives for potential therapeutic applications. Studies in this area often involve the synthesis of a library of related compounds followed by screening for specific biological activities.

Scope and Objectives of Research on this compound

While dedicated research on this compound is not extensively documented, the scope of potential research can be inferred from its structure. The primary objectives of studying this compound would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. A common method for synthesizing similar compounds involves the reaction of benzotriazole with an appropriate haloacetate, followed by hydrolysis or salt formation. For example, the synthesis of the corresponding ethyl ester involves reacting 1H-benzotriazole with ethyl 2-chloroacetate. jocpr.com Subsequent hydrolysis of the ester and neutralization with a sodium base would yield the desired sodium salt.

Exploration of Synthetic Utility: Investigating its use as a reagent or building block in organic synthesis. The carboxylate functionality could be used in various coupling reactions or as a directing group.

Investigation of Material Science Applications: Given the known properties of benzotriazole as a corrosion inhibitor, research could explore the potential of this sodium salt in surface protection and materials science. gsconlinepress.com The water solubility of the sodium salt could offer advantages in certain applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N3NaO2 B1324567 sodium 1H-1,2,3-benzotriazol-1-ylacetate

Properties

Molecular Formula

C8H6N3NaO2

Molecular Weight

199.14 g/mol

IUPAC Name

sodium;2-(benzotriazol-1-yl)acetate

InChI

InChI=1S/C8H7N3O2.Na/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1

InChI Key

PXXNIAUJCFGELM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Advanced Strategies for Sodium 1h 1,2,3 Benzotriazol 1 Ylacetate

Precursor Synthesis: Regioselective Preparation of 1H-1,2,3-Benzotriazole

The foundational step in the synthesis is the preparation of the 1H-1,2,3-benzotriazole ring system. The most common and effective method involves the diazotization of o-phenylenediamine. This reaction is typically carried out by treating o-phenylenediamine with sodium nitrite in the presence of an acid, most commonly acetic acid.

The reaction mechanism proceeds through the formation of a mono-diazonium salt from one of the amino groups of o-phenylenediamine. This intermediate is unstable and undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the adjacent amino group, leading to the formation of the triazole ring. The use of acetic acid is considered more satisfactory than mineral acids for this procedure.

Esterification and Derivative Formation: Approaches to 1H-1,2,3-Benzotriazol-1-ylacetate Esters

Once 1H-1,2,3-benzotriazole is obtained, the next step is the introduction of the acetate (B1210297) group at the N-1 position. This is achieved through an N-alkylation reaction with an appropriate haloacetate ester, leading to the formation of alkyl 1H-1,2,3-benzotriazol-1-ylacetates.

Conventional Reaction Pathways for Alkyl 1H-1,2,3-Benzotriazol-1-ylacetates

The conventional synthesis of these esters involves the reaction of 1H-1,2,3-benzotriazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This reaction is a nucleophilic substitution where the benzotriazole (B28993) anion, formed in situ, attacks the electrophilic carbon of the ethyl haloacetate.

Commonly used bases include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH). researchgate.net The choice of solvent is also critical, with acetone and ethanol being frequently employed. researchgate.netbiotage.com

In a typical procedure using potassium carbonate, 1H-benzotriazole is stirred with ethyl chloroacetate and anhydrous K₂CO₃ in dry acetone at room temperature or under reflux for several hours (e.g., 6-12 hours). researchgate.netresearchgate.net After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield the crude product. Recrystallization from a suitable solvent or solvent mixture, such as chloroform/ether, yields the purified ethyl 1H-1,2,3-benzotriazol-1-ylacetate. researchgate.net

Alternatively, the reaction can be performed using sodium hydroxide in ethanol. 1H-benzotriazole is dissolved in ethanol with NaOH, and an ethanolic solution of ethyl chloroacetate is added dropwise. The reaction mixture is stirred at room temperature for a period, typically around 4 hours. escholarship.org The product can then be isolated by filtration and crystallization. escholarship.org

These conventional methods are reliable but often require long reaction times and heating under reflux.

Microwave-Assisted Synthetic Techniques for Enhanced Yields and Selectivity

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various benzotriazole derivatives.

While specific comparative data for the synthesis of ethyl 1H-1,2,3-benzotriazol-1-ylacetate is not extensively detailed, the N-alkylation of benzotriazole with other alkyl halides has been shown to be significantly more efficient under microwave irradiation. For instance, the synthesis of 1-chloromethylbenzotriazole from benzotriazole and dichloromethane (B109758) with potassium carbonate was completed in 4 minutes and 20 seconds with a 75% yield under microwave irradiation (180 W), whereas the conventional reflux method required 6 hours to achieve a 68% yield. nih.gov Similarly, other N-alkylation reactions on the benzotriazole ring showed a dramatic reduction in reaction time from hours to minutes with improved yields. nih.gov

These findings strongly suggest that the synthesis of alkyl 1H-1,2,3-benzotriazol-1-ylacetates could be significantly optimized using microwave technology. The direct heating of the reactants and solvent by microwaves leads to a rapid increase in temperature and pressure within a sealed vessel, thereby accelerating the rate of the nucleophilic substitution reaction.

Comparative Data for Conventional vs. Microwave-Assisted N-Alkylation of Benzotriazole Derivatives nih.gov
ProductMethodReaction TimeYield (%)
1-ChloromethylbenzotriazoleConventional (Reflux)6 h68
Microwave (180 W)4 min 20 s75
N-(o-tolyl)-1H-benzo[d] semanticscholar.orgnih.govnih.govtriazol-1-yl)methanamineConventional (Reflux)5 h 30 min70
Microwave (180 W)3 min 10 s81
5-ChloromethylbenzotriazoleConventional (Reflux)2 h 45 min-
Microwave (180 W)4 min 20 s-

Salt Formation: Conversion to Sodium 1H-1,2,3-Benzotriazol-1-ylacetate

The final step in the synthesis of the target compound is the conversion of the ester, typically ethyl 1H-1,2,3-benzotriazol-1-ylacetate, into its sodium salt. This is achieved through saponification, which is the base-catalyzed hydrolysis of the ester.

While direct synthesis of the sodium salt is not widely reported, a highly efficient microwave-assisted hydrolysis of ethyl 1H-1,2,3-benzotriazol-1-ylacetate to its corresponding potassium salt has been demonstrated. This method provides a clear pathway for the synthesis of the analogous sodium salt. The procedure involves heating the ester with a base like potassium carbonate (K₂CO₃) in ethanol under microwave irradiation. Optimal conditions were found to be 180 °C for 20 minutes, which resulted in a high yield (80%) of potassium 2-(1H-benzotriazol-1-yl)acetate. acs.orgresearchgate.net

To obtain the desired sodium salt, this procedure would be adapted by substituting the potassium base with a suitable sodium base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses to form the carboxylate anion and ethanol. The resulting this compound is an ionic compound and can be isolated as a solid upon removal of the solvent.

Microwave-Assisted Hydrolysis of Ethyl Azolylacetates acs.orgresearchgate.net
Starting EsterProductYield (%)
Ethyl 2-(1H-pyrazol-1-yl)acetatePotassium 2-(1H-pyrazol-1-yl)acetate98
Ethyl 2-(1H-imidazol-1-yl)acetatePotassium 2-(1H-imidazol-1-yl)acetate92
Ethyl 2-(1H-benzimidazol-1-yl)acetatePotassium 2-(1H-benzimidazol-1-yl)acetate90
Ethyl 2-(1H-benzotriazol-1-yl)acetatePotassium 2-(1H-benzotriazol-1-yl)acetate80
Ethyl 2-(2H-benzotriazol-2-yl)acetatePotassium 2-(2H-benzotriazol-2-yl)acetate87

Synthesis of Functionalized Benzotriazolylacetate Derivatives and Analogues

The ester and acid derivatives of 1H-1,2,3-benzotriazole are versatile intermediates for the synthesis of a wide range of functionalized analogues.

Hydrazide Formations and Subsequent Condensation Reactions

A key derivative that can be synthesized from ethyl 1H-1,2,3-benzotriazol-1-ylacetate is the corresponding hydrazide, 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide. This transformation is readily achieved by reacting the ester with hydrazine hydrate (N₂H₄·H₂O). researchgate.netnih.govgsconlinepress.com The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, under reflux for a few hours. nih.govgsconlinepress.com The hydrazide precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

This acetohydrazide derivative serves as a crucial building block for further molecular elaboration. The presence of the terminal -NHNH₂ group allows for condensation reactions with various aldehydes and ketones. These reactions, often catalyzed by a small amount of acid like glacial acetic acid, lead to the formation of N-substituted benzylidene-2-(1H-benzotriazol-1-yl)acetohydrazides, which are a class of Schiff bases. nih.gov This condensation step can also be efficiently performed under microwave irradiation, significantly reducing the reaction time. nih.gov This pathway provides a versatile route to a library of complex benzotriazole derivatives.

N-Substitution and Acylation Strategies for Novel Architectures

The 1H-1,2,3-benzotriazol-1-ylacetate framework is highly amenable to further functionalization, allowing for the construction of novel and diverse chemical entities. N-substitution and acylation are primary strategies employed to achieve this structural diversification.

One of the most powerful N-substitution techniques is the Mannich reaction. ias.ac.in This one-pot, three-component condensation involves an active hydrogen-containing compound (like 1H-benzotriazole), formaldehyde, and a primary or secondary amine. nih.gov This reaction provides a straightforward route to N-aminomethylated benzotriazole derivatives, which are valuable intermediates for creating a wide array of novel structures. rsc.orgresearchgate.net For instance, reacting 1H-benzotriazole-1-acetic acid derivatives with various amines and formaldehyde can yield a library of compounds with potentially enhanced biological activities or unique material properties. ias.ac.in The versatility of the Mannich reaction lies in the vast number of commercially available amines, enabling the generation of extensive and structurally diverse compound libraries. ias.ac.innih.gov

Acylation represents another key strategy for elaborating the benzotriazole core. N-acylbenzotriazoles are stable, versatile, and effective acylating agents used in the synthesis of amides, esters, ketones, and various heterocycles. organic-chemistry.orgbohrium.com These intermediates are typically prepared by reacting 1H-benzotriazole with carboxylic acids, acyl chlorides, or anhydrides. nih.govmdpi.com The resulting N-acylbenzotriazoles can then react with a wide range of nucleophiles, where the benzotriazole moiety acts as an excellent leaving group. This methodology has been successfully applied to the synthesis of complex molecules, including peptides and peptidomimetics. bohrium.com A facile one-pot method involves reacting benzotriazole and thionyl chloride directly with olefinic fatty acids to produce N-acyl-1H-1,2,3-benzotriazoles in good yields. nih.gov

The following table summarizes representative N-substitution reactions on the benzotriazole scaffold, highlighting the diversity of achievable architectures.

Green Chemistry Approaches in Benzotriazolylacetate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzotriazole derivatives to minimize environmental impact. nih.gov Traditional synthetic methods often rely on volatile and toxic organic solvents, long reaction times, and harsh reagents. scholarsresearchlibrary.com Green approaches aim to overcome these drawbacks by utilizing alternative energy sources, safer solvents, and more efficient reaction protocols. scholarsresearchlibrary.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a prominent green technique. nih.govijpsonline.com Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often higher product yields compared to conventional heating methods. nih.govijpsonline.comasianpubs.org The synthesis of N-substituted benzotriazoles, including precursors to the title compound, has been successfully achieved under microwave conditions, sometimes entirely without a solvent. ijpsonline.comasianpubs.org For example, the N-alkylation of benzotriazole can be performed under solvent-free conditions using microwave irradiation, which reduces reaction times from hours to mere minutes. gsconlinepress.comgsconlinepress.com

Solvent-free, or solid-state, reactions represent another important green strategy. scholarsresearchlibrary.com By eliminating the solvent, this approach reduces waste, cost, and the hazards associated with volatile organic compounds (VOCs). The N-alkylation of benzotriazole has been efficiently carried out under solvent-free conditions using catalysts like potassium carbonate (K2CO3) and a phase transfer catalyst, either with thermal heating or microwave irradiation. gsconlinepress.comgsconlinepress.com

The use of environmentally benign solvents is also a key aspect of green synthesis. Water is an ideal green solvent due to its non-toxicity, availability, and safety. While organic substrates often have low solubility in water, techniques like ultrasound-assisted synthesis can overcome this limitation. researchgate.net Sonication promotes emulsification, accelerates mass transfer, and can lead to shorter reaction times and high yields. researchgate.net Furthermore, basic ionic liquids have been employed as both a catalyst and a green solvent for the N-alkylation of benzotriazole, offering high efficiency and the potential for catalyst recycling. researchgate.net

The following table compares conventional methods with green chemistry approaches for the synthesis of benzotriazole derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1H-1,2,3-benzotriazol-1-ylacetic acid, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure. The spectral data for its sodium salt, sodium 1H-1,2,3-benzotriazol-1-ylacetate, would exhibit similar characteristics for the core structure, with notable differences related to the carboxylate group.

In the ¹H NMR spectrum of 1H-1,2,3-benzotriazol-1-ylacetic acid, distinct signals corresponding to the different types of protons are observed. The spectrum is characterized by resonances from the aromatic protons on the benzotriazole (B28993) ring and the methylene (B1212753) protons of the acetic acid moiety.

The four aromatic protons of the benzotriazole ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. This complexity arises from the spin-spin coupling between adjacent protons on the benzene (B151609) ring. The methylene protons (-CH₂-) of the acetate (B1210297) group are chemically distinct and typically produce a singlet further upfield. A broad singlet corresponding to the acidic proton of the carboxylic acid group (-COOH) is also expected, though its chemical shift can be highly variable and it may be unobserved in the presence of exchangeable deuterated solvents like D₂O. For the sodium salt, this acidic proton signal would be absent.

Table 1: Expected ¹H NMR Spectral Data for 1H-1,2,3-Benzotriazol-1-ylacetic Acid

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₄-H, C₇-H) ~7.8 - 8.0 Multiplet 2H
Aromatic (C₅-H, C₆-H) ~7.3 - 7.5 Multiplet 2H
Methylene (-CH₂-) ~5.0 - 5.5 Singlet 2H

Note: Data is inferred from typical values for similar structures. The exact chemical shifts can vary based on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For 1H-1,2,3-benzotriazol-1-ylacetic acid, this includes the carbons of the benzotriazole ring system, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

The carbonyl carbon of the acid is the most deshielded, appearing significantly downfield (typically >170 ppm). The aromatic carbons of the benzotriazole ring produce a series of peaks in the 110-145 ppm range. The methylene carbon signal is found in the upfield region of the spectrum. In the case of the sodium salt, the chemical shift of the carboxylate carbon (COO⁻) would be slightly different from the carboxylic acid carbon (COOH) due to the change in hybridization and electronic environment.

Table 2: Expected ¹³C NMR Spectral Data for 1H-1,2,3-Benzotriazol-1-ylacetic Acid

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (-COOH) ~170 - 175
Aromatic (Quaternary) ~130 - 145
Aromatic (CH) ~110 - 130

Note: Data is inferred from typical values for similar structures and information available on public databases. The exact chemical shifts can vary based on the solvent and concentration.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of 1H-1,2,3-benzotriazol-1-ylacetic acid is 177.16 g/mol .

In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as the protonated molecule [M+H]⁺ at m/z 178 or the deprotonated molecule [M-H]⁻ at m/z 176. For this compound, a sodium adduct [M+Na]⁺ might also be observed.

Analysis of the fragmentation patterns can help confirm the structure. Common fragmentation pathways for 1H-1,2,3-benzotriazol-1-ylacetic acid would likely involve the loss of the carboxyl group (a loss of 45 Da) and the characteristic fragmentation of the benzotriazole ring, which often involves the loss of a nitrogen molecule (N₂, 28 Da).

Table 3: Expected Mass Spectrometry Data for 1H-1,2,3-Benzotriazol-1-ylacetic Acid

Ion Description Expected m/z
[C₈H₇N₃O₂] Molecular Ion (M⁺) 177
[M+H]⁺ Protonated Molecule 178
[M-H]⁻ Deprotonated Molecule 176
[M-COOH]⁺ Loss of Carboxyl Group 132

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound.

The IR spectrum of 1H-1,2,3-benzotriazol-1-ylacetic acid would show several characteristic absorption bands. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. The C=O stretching vibration of the carbonyl group would appear as a strong, sharp peak around 1700-1750 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations from the benzene ring appear in the 1450-1600 cm⁻¹ region.

For this compound, the spectrum would differ significantly in the carboxyl region. The broad O-H band would be absent, and the C=O stretching band would be replaced by two distinct bands for the carboxylate anion (COO⁻): an asymmetric stretching band (around 1550-1620 cm⁻¹) and a symmetric stretching band (around 1300-1420 cm⁻¹).

Table 4: Key IR Absorption Bands for 1H-1,2,3-Benzotriazol-1-ylacetic Acid and its Sodium Salt

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) (Acid) Expected Wavenumber (cm⁻¹) (Sodium Salt)
Carboxylic Acid O-H Stretch, broad 2500 - 3300 Absent
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000 2850 - 3000
Carbonyl C=O Stretch 1700 - 1750 Absent
Carboxylate COO⁻ Asymmetric Stretch Absent 1550 - 1620
Carboxylate COO⁻ Symmetric Stretch Absent 1300 - 1420

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption profile is primarily dictated by the chromophores present, which in this case is the benzotriazole ring system.

The UV-Vis spectrum of 1H-1,2,3-benzotriazol-1-ylacetic acid is expected to show strong absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the aromatic system. Typically, benzotriazole derivatives exhibit multiple absorption bands below 300 nm. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. Conversion of the carboxylic acid to its sodium salt may cause a slight shift in the absorption maxima (solvatochromism) due to the change in the electronic nature of the acetate substituent.

Table 5: Expected UV-Vis Absorption Maxima for 1H-1,2,3-Benzotriazol-1-ylacetic Acid

Transition Type Approximate λₘₐₓ (nm)
π → π* ~250 - 260

Note: Data is inferred from general spectra of benzotriazole derivatives.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Studies on ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate reveal that the molecule crystallizes in the monoclinic system with the space group C2/c. A key structural feature is the dihedral angle between the plane of the benzotriazole ring and the plane of the ethyl acetate side chain, which is reported to be 79.12 (5)°. This twisted conformation minimizes steric hindrance. The crystal packing is stabilized by weak intermolecular interactions, including C—H···N and C—H···O hydrogen bonds, which link the molecules into a three-dimensional network.

Table 6: Crystallographic Data for Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate

Parameter Value Reference
Chemical Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.22 g/mol
Crystal System Monoclinic
Space Group C2/c
a 20.6734 (9) Å
b 11.9284 (5) Å
c 9.3420 (4) Å
β 111.770 (3)°
Volume (V) 2139.44 (16) ų

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are pivotal in the qualitative and quantitative analysis of this compound, ensuring the purity of the final product and enabling real-time monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are among the most utilized methods for these purposes.

For the analysis of closely related compounds such as 1H-Benzotriazole, sodium salt, reverse-phase HPLC methods have been successfully employed. sielc.com A typical HPLC setup involves a C18 column or a specialized reverse-phase column with low silanol activity, such as Newcrom R1. sielc.com The mobile phase commonly consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid to ensure good peak shape and resolution. sielc.com For applications requiring mass spectrometric detection (LC-MS), formic acid is often substituted for phosphoric acid. sielc.com These HPLC methods are robust and can be scaled up for preparative separation to isolate and purify the target compound from reaction mixtures and impurities. sielc.com

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring the progress of the synthesis of benzotriazole derivatives. The completion of the reaction to form related compounds like 1-[2-ethyl acetate]-1,2,3-Benzotriazole has been monitored using TLC with a mobile phase consisting of a 1:1 (v/v) mixture of ethyl acetate and hexane. The purity of synthesized benzotriazole derivatives can also be checked using TLC on silica gel G plates, with visualization of the spots under UV light or through iodine vapor.

While specific operational parameters for this compound are not extensively documented in publicly available literature, the methods used for analogous compounds provide a strong foundation for developing and validating suitable chromatographic analyses.

Interactive Data Table: Illustrative HPLC Parameters for Related Benzotriazole Compounds

ParameterValue
Column Newcrom R1 (Reverse-Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com
Detector UV-Vis / Mass Spectrometry
Application Purity Assessment, Preparative Separation sielc.com

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of the empirical formula of a newly synthesized compound. It provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, etc.), which can then be compared with the theoretical values calculated from the proposed molecular formula.

The verification of the elemental composition of this compound would involve combusting a small, precisely weighed sample of the purified compound and quantifying the resulting combustion products (CO2, H2O, N2). The sodium content would typically be determined by other methods such as atomic absorption spectroscopy or inductively coupled plasma atomic emission spectroscopy. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sodium would then be compared to the calculated theoretical values.

Interactive Data Table: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightMolar Mass ( g/mol )% Composition
CarbonC12.0196.0848.25%
HydrogenH1.0086.0483.04%
NitrogenN14.0142.0321.11%
SodiumNa22.9922.9911.55%
OxygenO16.0032.0016.07%
Total 199.148 100.00%

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For sodium 1H-1,2,3-benzotriazol-1-ylacetate, DFT studies are instrumental in understanding its fundamental chemical and physical properties.

Geometric optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in theoretically characterizing the molecule. jksus.orgnih.gov This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.

For the 1H-1,2,3-benzotriazol-1-ylacetate anion, the geometry is expected to feature a planar benzotriazole (B28993) ring system. The acetate (B1210297) group, attached at the N1 position, will have a specific orientation relative to this ring. In related structures, such as ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, the dihedral angle between the benzotriazole ring and the plane of the acetate group is significant, often around 79 degrees. escholarship.orgnih.govresearchgate.net This twisted conformation minimizes steric hindrance.

Electronic structure analysis involves examining the distribution of electron density and the nature of chemical bonds. The presence of the negatively charged carboxylate group (-COO⁻) and the electron-rich benzotriazole ring makes the molecule a significant electron donor. The sodium cation (Na⁺) would exist in close proximity to the carboxylate group, forming a strong ionic bond. This ionic interaction is the dominant feature of the molecule's electronic landscape, significantly polarizing the electron density of the acetate moiety.

Table 1: Predicted Geometric and Electronic Parameters for 1H-1,2,3-Benzotriazol-1-ylacetate Anion

Parameter Predicted Value/Feature Basis of Prediction
Benzotriazole Ring Largely planar DFT studies on related benzotriazole derivatives nih.gov
C-O bonds (carboxylate) Equal or near-equal length Resonance stabilization in the carboxylate anion
Dihedral Angle Non-coplanar arrangement between ring and acetate Steric hindrance, findings from related ester structures nih.gov
Charge Distribution High negative charge localized on carboxylate oxygens Ab initio calculations, chemical principles

| Ionic Interaction | Strong electrostatic attraction between Na⁺ and COO⁻ | Fundamental property of ionic compounds |

The reactivity of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.net

For the 1H-1,2,3-benzotriazol-1-ylacetate anion, the HOMO is predicted to be localized primarily on the carboxylate group, specifically the oxygen atoms, due to the high concentration of negative charge and lone pair electrons. This indicates that the carboxylate group is the primary site for nucleophilic attack (reaction with electrophiles). The LUMO is expected to be distributed across the π-system of the benzotriazole ring, making the ring susceptible to attack by strong nucleophiles under certain conditions. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict reactive sites. researchgate.net For this compound, the MEP would show a deep red region (negative potential) around the carboxylate oxygens, confirming them as the most likely sites for interaction with the sodium cation and other electrophiles. The nitrogen atoms of the triazole ring also represent regions of negative potential, making them potential sites for hydrogen bonding or coordination. currentopinion.be

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and non-covalent interactions. While specific MD studies on this compound are not widely published, the methodology can be applied to understand its behavior. mdpi.com

An MD simulation would reveal the flexibility of the acetate side chain relative to the rigid benzotriazole ring. It would allow for the exploration of the rotational energy barrier around the N-CH₂ bond, identifying the most stable conformations in different environments, such as in a vacuum, in a nonpolar solvent, or in water. In an aqueous solution, the simulation would also model the hydration shell around the sodium cation and the carboxylate anion, providing insights into solubility.

Studies of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

In the solid state, the structure and properties of this compound are dictated by a combination of strong and weak intermolecular forces.

Ionic Bonding: The most significant intermolecular force is the ionic attraction between the Na⁺ cations and the carboxylate anions (R-COO⁻). This strong electrostatic force typically leads to the formation of a crystalline lattice structure.

Hydrogen Bonding: The carboxylate oxygen atoms are strong hydrogen bond acceptors. The nitrogen atoms (N2 and N3) of the benzotriazole ring are also potential acceptor sites. jksus.orgnih.gov In the presence of hydrogen bond donors (like water of crystallization), these sites would form strong hydrogen bonds that help stabilize the crystal packing. nih.govsapub.org

π-π Stacking: The aromatic benzotriazole rings can interact with each other through π-π stacking. researchgate.net These interactions, where the planar rings stack face-to-face or in an offset manner, are crucial for the cohesion of the crystal lattice in many aromatic compounds. researchgate.netrsc.org Theoretical calculations can quantify the energy of these stacking interactions, which typically contribute several kcal/mol to the lattice energy.

Table 2: Summary of Intermolecular Interactions

Interaction Type Participating Groups Expected Relative Strength
Ionic Bonding Na⁺ cation and COO⁻ anion Very Strong
Hydrogen Bonding N2, N3, and COO⁻ oxygens (acceptors) with H-bond donors Moderate to Strong
π-π Stacking Benzotriazole rings Weak to Moderate

| van der Waals Forces | All atoms | Weak |

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to map out the potential energy surface for chemical reactions involving this compound. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states.

For instance, the carboxylate group can act as a nucleophile in substitution reactions (e.g., alkylation). DFT calculations could model the reaction pathway of the acetate with an alkyl halide. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined, providing a theoretical prediction of the reaction rate. Similarly, reactions involving the benzotriazole ring, such as electrophilic aromatic substitution, could be modeled to understand the regioselectivity and energetics of the process. ijariie.com

Solvent Effects in Chemical Reactivity and Solubility Modeling

The behavior of this compound is highly dependent on the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent on the molecule's structure and reactivity. mdpi.comunn.edu.ng

As an ionic salt, the compound is expected to be most soluble in polar protic solvents like water, which can effectively solvate both the sodium cation and the carboxylate anion. In a polar solvent, the ionic bond between Na⁺ and COO⁻ would be weakened as the ions become surrounded by solvent molecules. This solvation process can be modeled to calculate the theoretical solubility and to understand how the solvent influences reaction mechanisms. For example, a polar solvent can stabilize charged transition states, potentially accelerating certain reactions compared to their rates in nonpolar media. uobasrah.edu.iq

Mechanistic Pathways and Reaction Kinetics

Investigation of Degradation Mechanisms of Benzotriazolylacetates (e.g., in Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are a primary method for the degradation of persistent benzotriazole (B28993) derivatives in aquatic environments. The degradation mechanism is predominantly driven by highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻).

The reaction initiated by hydroxyl radicals proceeds mainly through addition reactions. nih.gov The •OH radical attacks the benzotriazole ring, leading to the formation of hydroxylated intermediates. nih.govrsc.org Key early-stage transformation products include 7-hydroxy-1H-benzotriazole and 4-hydroxy-benzotriazoles. nih.gov Subsequent reactions with additional •OH radicals can lead to further oxidation, forming species like 4,7-dihydroxy-1H-benzotriazole and 4,7-dione-1H-benzotriazole. nih.gov Ultimately, these processes can induce the cleavage of the aromatic ring, resulting in the formation of open-loop products such as 1,2,3-triazole-4,5-dicarboxylic acid. nih.govrsc.org This step-wise degradation leads to the mineralization of the compound. nih.gov

Degradation via sulfate radical-based AOPs (SR-AOP) also shows effective mineralization of BTA. tandfonline.comnih.gov The reaction pathways involve the initial attack of the sulfate radical on the benzene (B151609) ring. researchgate.net Several factors influence the efficiency of these degradation processes, including pH, temperature, and the presence of other ions in the water matrix. tandfonline.comnih.gov Alkaline conditions and higher temperatures have been shown to promote the degradation of BTA. tandfonline.comnih.gov

Table 1: Influence of Water Matrix Constituents on Benzotriazole Degradation Kinetics in SR-AOP
ConstituentConcentrationEffect on ReactionReference
Chloride (Cl⁻)≤10 mMPromoted tandfonline.comnih.gov
100 mMInhibited tandfonline.comnih.gov
Bicarbonate (HCO₃⁻)≤10 mMPromoted tandfonline.comnih.gov
100 mMInhibited tandfonline.comnih.gov
Bromide (Br⁻)-Inhibited tandfonline.comnih.gov
Carbonate (CO₃²⁻)-Inhibited tandfonline.comnih.gov
Sulfate (SO₄²⁻)-No Effect tandfonline.comnih.gov
Nitrate (NO₃⁻)≤10 mMNo Effect tandfonline.comnih.gov
100 mMInhibited tandfonline.comnih.gov

Kinetic Studies of Chemical Transformations Involving the Benzotriazolylacetate Moiety

Kinetic studies of the degradation of the benzotriazole moiety reveal that the reactions are typically rapid and often follow pseudo-first-order kinetics. rsc.orgresearchgate.netnih.gov The rate of transformation is highly dependent on the specific oxidant and reaction conditions.

In UV-based AOPs, the reaction between the benzotriazole moiety and hydroxyl radicals is the dominant degradation mechanism. rsc.org The second-order rate constant for this reaction is very high, indicating a near diffusion-controlled reaction. Theoretical calculations and experimental results place this value in the range of (6.9-8.26) × 10⁹ M⁻¹ s⁻¹. nih.govrsc.org

The degradation via thermally activated persulfate, which generates sulfate radicals, is highly temperature-dependent and fits the Arrhenius equation well. researchgate.net The apparent activation energy (Ea) for this process has been determined to be 127 kJ/mol, which is comparable to other recalcitrant organic pollutants. researchgate.net As expected, reaction rates increase with higher temperatures and greater concentrations of the oxidizing agent. researchgate.net

Table 2: Kinetic Parameters for Benzotriazole (BTA) Moiety Degradation
ProcessReactantKinetic ParameterValueReference
UV/H₂O₂•OHRate Constant (k)(7.1 ± 0.8) × 10⁹ M⁻¹ s⁻¹ rsc.orgresearchgate.net
UV/TiO₂•OHRate Constant (k)(6.9 ± 0.7) × 10⁹ M⁻¹ s⁻¹ rsc.orgresearchgate.net
VUV/UV-C•OHRate Constant (k)(7.3 ± 0.8) × 10⁹ M⁻¹ s⁻¹ nih.gov
Theoretical Calculation•OHRate Constant (k) at 298 K8.26 × 10⁹ M⁻¹ s⁻¹ nih.gov
Thermally Activated PersulfateSO₄•⁻Activation Energy (Ea)127 kJ/mol researchgate.net

Role of Benzotriazolylacetate in Catalytic Processes (e.g., as a Ligand or Auxiliary)

Benzotriazole and its derivatives, including those with an acetate (B1210297) moiety, are versatile molecules in catalytic processes, primarily serving as ligands for transition metals. rsc.orgresearchgate.net The benzotriazole structure is a thermally stable, inexpensive, and effective bidentate ligand, possessing both strong electron-donating and electron-accepting characteristics. rsc.orgresearchgate.net The triazole moiety's three nitrogen atoms can act as electron donors, allowing them to coordinate with metal ions and form stable complexes. researchgate.net

These properties make benzotriazole-based ligands indispensable in facilitating a wide range of metal-catalyzed coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netresearchgate.net The presence of the benzotriazole ligand can enhance the catalytic activity and stability of the metal center. researchgate.net Specifically, the benzotriazolylacetate moiety combines the coordinating ability of the triazole ring with the potential for the carboxylate group of the acetate to also participate in metal coordination, potentially improving catalyst stability and performance.

In rhodium-catalyzed reactions, the choice of ligand is crucial for controlling regioselectivity, as seen in the coupling of benzotriazoles and allenes, where different phosphine ligands direct the reaction to either the N1 or N2 position of the triazole ring. nih.gov Benzotriazole itself has been shown to be an efficient ligand in copper-catalyzed reactions, such as the Glaser coupling of terminal alkynes. nih.gov

Mechanistic Insights into Nucleophilic Substitution and Addition Reactions

The benzotriazolylacetate moiety can be involved in nucleophilic substitution reactions both during its synthesis and in subsequent transformations. The formation of the N-acetate bond itself is typically a result of a nucleophilic substitution reaction, where the benzotriazolide anion acts as a nucleophile attacking an electrophilic acetyl source, such as ethyl chloroacetate.

Nucleophilic substitution reactions can proceed through different mechanisms, primarily distinguished as Sₙ1 (unimolecular) and Sₙ2 (bimolecular). masterorganicchemistry.comorganic-chemistry.org An Sₙ2 reaction is a concerted process where the nucleophile attacks as the leaving group departs simultaneously. organic-chemistry.orgbits-pilani.ac.in This pathway is favored by unhindered substrates and strong nucleophiles. masterorganicchemistry.combits-pilani.ac.in In contrast, an Sₙ1 reaction is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. organic-chemistry.org This mechanism is favored for more substituted substrates that can form stable carbocations. masterorganicchemistry.com The specific pathway depends on the nature of the substrate, the strength of the nucleophile, the leaving group's ability, and the solvent. bits-pilani.ac.in

In biological systems, many methylation reactions proceed via an Sₙ2 mechanism where S-adenosyl methionine (SAM) acts as the electrophile. libretexts.org These enzymatic reactions highlight the fundamental principles of nucleophilic substitution applied in complex molecular environments.

Thermodynamic Characteristics of Key Reactions

The thermodynamic characteristics of a reaction, described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), determine its spontaneity and equilibrium position. alooba.comyoutube.com A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous process. youtube.com

For the reactions involving the benzotriazolylacetate moiety, a complete thermodynamic profile is often complex to determine directly. rsc.org However, key aspects can be inferred from the reaction mechanisms. For instance, in degradation reactions, the breakdown of a large, complex molecule into smaller, more stable products like CO₂, H₂O, and mineral acids is generally an energetically favorable (exothermic, negative ΔH) and entropically favorable (positive ΔS) process, resulting in a spontaneous reaction (negative ΔG).

Advanced Applications in Organic Synthesis and Materials Science

Role as a Synthetic Auxiliary in Complex Molecule Construction

The benzotriazole (B28993) group is a highly effective synthetic auxiliary, a chemical entity that is incorporated into a synthetic scheme to facilitate a desired transformation and is subsequently removed. Its utility stems from its ability to act as a good leaving group and to activate adjacent positions for nucleophilic substitution. This dual nature allows for the controlled construction of complex molecular frameworks that might be challenging to assemble through other methods. lupinepublishers.com

Derivatives of benzotriazole are instrumental in the synthesis of a wide array of heterocyclic compounds. lupinepublishers.comresearchgate.net The benzotriazole unit can be readily introduced into a molecule and later displaced, making it a valuable tool for forging new carbon-heteroatom and carbon-carbon bonds. lupinepublishers.com This strategy has been employed in the creation of diverse molecular structures, including monocyclic and bicyclic heterocyclic systems. lupinepublishers.com

Key attributes of benzotriazole as a synthetic auxiliary: lupinepublishers.com

Can be easily introduced into and removed from a molecule.

Acts as an excellent leaving group in substitution reactions.

Possesses both weak acidic and weak basic properties.

Exhibits both electron-donating and electron-withdrawing capabilities.

Applications as a Precursor or Intermediate in Specialty Chemical Synthesis

Sodium 1H-1,2,3-benzotriazol-1-ylacetate serves as a crucial precursor in the synthesis of various specialty chemicals. Its reaction with other molecules allows for the introduction of the benzotriazolylacetate functional group, which can then be further modified to produce a range of value-added compounds.

A significant application is its role as an intermediate in the production of benzotriazol-1-yl-acetic acid hydrazide. escholarship.orgresearchgate.net This hydrazide is a key building block for synthesizing Schiff bases, which are compounds with a wide range of applications, including in coordination chemistry and as biologically active agents. escholarship.orgresearchgate.net The synthesis of ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, a closely related derivative, is achieved through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate, often using a base like sodium hydroxide. escholarship.orgresearchgate.netnih.gov This ethyl ester can then be converted to the corresponding hydrazide.

Furthermore, benzotriazole derivatives are utilized in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability against enzymatic degradation. lupinepublishers.comresearchgate.net They are also used to create phosphonylation reagents that are more stable than their traditional chloro-derivative counterparts. lupinepublishers.com

Investigation of Surface Adsorption and Interface Chemistry in Corrosion Inhibition Mechanisms

Benzotriazole and its derivatives are well-established corrosion inhibitors, particularly for copper and its alloys. The mechanism of inhibition is primarily attributed to the formation of a protective film on the metal surface through adsorption. The nitrogen atoms in the triazole ring play a crucial role in this process by coordinating with the metal surface atoms.

Studies have shown that benzotriazole deprotonates upon adsorption on a copper surface, and its orientation is dependent on the molecular coverage. st-andrews.ac.uk At low concentrations, the benzotriazolate molecules tend to lie flat on the surface. As the concentration increases, they adopt a more upright orientation, leading to the formation of a dense, self-limiting monolayer. st-andrews.ac.uk This monolayer acts as a physical barrier, preventing the interaction of the metal with corrosive agents.

The adsorption process can be a combination of physisorption (physical adsorption) and chemisorption (chemical adsorption), and it often follows the Langmuir adsorption isotherm model. nih.govbanglajol.inforesearchgate.net The formation of this protective layer has been confirmed by various surface analysis techniques, including scanning electron microscopy (SEM) and energy-dispersive X-ray analysis (EDAX). banglajol.inforesearchgate.net The effectiveness of the inhibition is influenced by the molecular structure of the benzotriazole derivative, with different substituents affecting the adsorption behavior and the quality of the protective film. nih.govbanglajol.info

Table 1: Adsorption Characteristics of Benzotriazole Derivatives as Corrosion Inhibitors

InhibitorMetalCorrosive MediumAdsorption ModelInhibition Type
1-Acetyl-1H-benzotriazoleMild Steel1M HClLangmuir IsothermMixed-Type
Benzotriazole-based cationic surfactantsCopperSeawaterLangmuir IsothermMixed-Type
1H-benzotriazoleCopperArtificial SeawaterLangmuir Isotherm (Chemisorption)Mixed
1H-benzotriazoleMild SteelArtificial SeawaterLangmuir and El-Awady Isotherms (Physisorption)Mixed

Development of Benzotriazolylacetate-Based Reagents for Specific Transformations

The benzotriazolylacetate moiety can be incorporated into reagents designed for specific chemical transformations. The benzotriazole group's ability to function as a leaving group is central to the reactivity of these reagents. For instance, benzotriazole-based reagents have been developed for acylation, aroylation, and other substitution reactions. researchgate.net

The development of 1H-benzo[d] lupinepublishers.comescholarship.orgnih.govtriazol-1-yl-1-phosphonates as phosphonylating agents is a notable example. lupinepublishers.com These reagents offer greater stability, particularly against hydrolysis, compared to the more commonly used dialkyl- and diaryl halo phosphates, which often require toxic reagents for their synthesis. lupinepublishers.com This highlights the potential for designing safer and more efficient reagents by incorporating the benzotriazole framework.

Exploration in Supramolecular Chemistry and Molecular Engineering

The structure of this compound and its derivatives lends itself to applications in supramolecular chemistry and molecular engineering. The benzotriazole ring system can participate in non-covalent interactions such as π–π stacking, which is a key driving force in the self-assembly of molecules to form larger, ordered structures. nih.govresearchgate.net

In the crystal structure of related compounds like (1H-1,2,3-benzotriazol-1-yl)methyl benzoate, weak aromatic π–π stacking interactions have been observed. nih.govresearchgate.net The ability to form such ordered assemblies is fundamental to the design of new materials with specific properties. Furthermore, the molecule can engage in hydrogen bonding, which also plays a crucial role in directing the formation of supramolecular architectures. escholarship.orgresearchgate.net The interplay of these non-covalent forces allows for the engineering of molecular crystals and other complex assemblies with potential applications in areas such as electronics and materials science.

Derivatives, Analogues, and Structure Reactivity Relationship Sar Studies

Design and Synthesis of Novel Benzotriazolylacetate Analogues

The foundation for creating novel analogues often begins with the synthesis of a core intermediate, ethyl 1H-benzotriazol-1-yl-acetate. This compound is typically synthesized through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in a suitable solvent like ethanol or acetone, often in the presence of a base such as sodium hydroxide or potassium carbonate. researchgate.netnih.gov

From this ethyl ester intermediate, a variety of derivatives can be designed and synthesized. A common strategy involves converting the ester into a more reactive intermediate, such as a hydrazide. For instance, ethyl benzotriazolyl acetate (B1210297) can be treated with hydrazine hydrate to yield benzotriazolyl hydrazide. researchgate.netresearchgate.net This hydrazide serves as a versatile building block for further elaboration.

Key synthetic pathways for generating novel analogues include:

Formation of Formazans: Benzotriazolyl hydrazide can be reacted with various aromatic aldehydes in the presence of glacial acetic acid to produce arylidenes. These intermediates are then reacted with diazonium salts to yield benzotriazolyl formazans. researchgate.netresearchgate.net

Synthesis of Acetamides: N-substituted acetamides can be synthesized from 2-(1H-1,2,3-Benzotriazol-1-yl) precursors, expanding the chemical diversity of the compound class. researchgate.net

Condensation Reactions: Benzotriazole (B28993) derivatives can be condensed with compounds like 3- or 4-nitrochlorobenzyl in a basic environment. The resulting nitrobenzyl-benzotriazoles can then be reduced, for example using hydrazine and palladium on carbon, to form aniline derivatives, which can be further modified. mdpi.com

The structures of all newly synthesized compounds are typically confirmed using a combination of analytical techniques, including FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. researchgate.net

Table 1: Synthetic Pathways for Benzotriazolylacetate Analogues
Starting MaterialKey ReagentsIntermediate ProductFinal Product ClassReference
Ethyl 1H-benzotriazol-1-yl-acetateHydrazine HydrateBenzotriazolyl Hydrazide- researchgate.netresearchgate.net
Benzotriazolyl HydrazideAromatic Aldehydes, Diazonium SaltArylideneFormazans researchgate.netresearchgate.net
Benzotriazole3- or 4-nitrochlorobenzyl, Cs₂CO₃Nitrobenzyl-benzotriazoleAniline Derivatives (after reduction) mdpi.com
2-(1H-1,2,3-Benzotriazol-1-yl) precursorVarious amines/reagents-N-substituted Acetamides researchgate.net

Modification Strategies and Structural Diversification

Structural diversification of the benzotriazolylacetate scaffold is key to exploring its chemical space and potential applications. Modifications can be targeted at several positions on the molecule to fine-tune its properties.

Primary Modification Points:

The Acetate Group: The ester functional group is a prime site for modification. As described previously, its conversion to a hydrazide or an amide opens up numerous possibilities for introducing a wide array of substituents, thereby altering the molecule's polarity, size, and hydrogen-bonding capabilities. researchgate.netresearchgate.net

The Benzotriazole Ring System: Substituents can be added to the benzene (B151609) portion of the benzotriazole ring. While the parent compound is unsubstituted, analogues can be designed with various groups (e.g., methyl, chloro) on the 5- and 6-positions of the ring system to modulate electronic properties and steric bulk. mdpi.com

The Methylene (B1212753) Bridge: The -CH₂- group linking the benzotriazole ring and the acetate function can also be a point of modification, although this is less common.

Advanced synthetic methods are also employed to enhance efficiency and yield. For example, microwave-assisted synthesis has been successfully used to produce benzotriazole derivatives, often leading to shorter reaction times and cleaner products. uanl.mx

Table 2: Key Structural Modification Strategies
Modification SiteChemical TransformationPurpose of ModificationExample
Ester Group (-COOEt)Conversion to Hydrazide (-CONHNH₂)Create a reactive intermediate for further couplingFormation of Benzotriazolyl Hydrazide researchgate.net
Ester Group (-COOEt)Conversion to Amide (-CONHR)Introduce diverse R-groups, modulate solubility and H-bondingSynthesis of N-substituted acetamides researchgate.net
Benzene RingElectrophilic substitutionAlter electronic properties and steric profileSynthesis of 5,6-disubstituted benzotriazoles mdpi.com
Overall SynthesisMicrowave IrradiationIncrease reaction rate and efficiencyMicrowave-assisted synthesis of benzotriazole sensors uanl.mx

Theoretical Approaches to Structure-Reactivity Relationships

To guide the synthesis of new analogues and to understand their behavior, theoretical and computational methods are increasingly employed. These approaches aim to establish a relationship between the chemical structure of a molecule and its reactivity or biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are a powerful tool for predicting the activity of compounds. nih.gov These models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov For classes of compounds similar to benzotriazole derivatives, QSAR studies have shown that properties such as hydrophobicity, molar refractivity, and aromaticity are often crucial for inhibitory activity. nih.gov The presence or absence of specific functional groups, like hydrogen bond donors, can also significantly impact activity. nih.gov By developing a reliable QSAR model, researchers can predict the potential of a designed molecule before it is synthesized, saving time and resources. nih.gov

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. ugent.be In the context of structure-reactivity, DFT calculations can be used to model reaction pathways, determine the energies of transition states, and predict the kinetics of chemical reactions. ugent.beresearchgate.net This provides fundamental insights into why certain derivatives are more or less reactive than others. For example, DFT can help understand the effect of different substituents on the electron distribution within the molecule and how that affects its interaction with a target.

Conformational Analysis of Derivatives and Their Impact on Reactivity

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and its ability to interact with other molecules, such as biological receptors.

Crystal structure analysis of the parent compound, ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate, provides a foundational understanding of its conformation. X-ray diffraction studies have shown that the non-hydrogen atoms of the ethyl acetate group are nearly coplanar. nih.govnih.gov A key conformational feature is the spatial relationship between this plane and the benzotriazole ring system. The dihedral angle between the benzotriazole ring and the plane of the acetate group is approximately 79.12°. nih.govnih.gov This twisted conformation means the two main parts of the molecule are not in the same plane.

The reactivity of a molecule can be strongly dependent on its conformation. Studies on other molecules have shown that different conformers of the same compound can exhibit strikingly different reaction rates. nih.gov For instance, one conformer might allow for favorable orbital overlap for a reaction to occur, while another might be sterically hindered.

When designing new benzotriazolylacetate derivatives, it is crucial to consider how new substituents will affect the molecule's conformational preferences. The introduction of bulky groups on either the benzotriazole ring or the acetate side chain can restrict rotation around single bonds, potentially locking the molecule into a specific conformation or raising the energy barrier for conformational changes. nih.govmdpi.com Computational methods can be used to calculate rotational energy barriers and predict the most stable conformations of new derivatives, providing insight into how their shape might influence their activity. nih.gov

Q & A

Q. What are the common synthetic routes for sodium 1H-1,2,3-benzotriazol-1-ylacetate, and how are the products characterized?

this compound derivatives are typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A representative method involves reacting terminal alkynes (e.g., 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one) with azides (e.g., 2-azido-N-phenylacetamide) in the presence of sodium ascorbate and copper sulfate pentahydrate in a DMF:H2O:n-butanol (1:1:1) solvent system . Post-synthesis, characterization employs elemental analysis (C, H, N), FT-IR (to confirm triazole C–N stretches at ~1600 cm⁻¹), ¹H/¹³C NMR (to verify regioselectivity and substituent integration), and mass spectrometry (for molecular ion confirmation). Purity is validated via TLC and HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound derivatives?

¹H NMR is critical for confirming regioselectivity in triazole formation (e.g., distinguishing 1,4- vs. 1,5-disubstituted triazoles via coupling patterns). For example, the benzotriazole proton typically appears as a singlet near δ 8.1–8.3 ppm. ¹³C NMR resolves carbonyl (C=O) and triazole carbons (100–150 ppm). FT-IR identifies key functional groups, such as amide N–H (~3300 cm⁻¹) and acetate C=O (~1700 cm⁻¹). X-ray crystallography (using SHELX software) provides definitive structural confirmation, with R factors <0.1 indicating high precision .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound derivatives?

Discrepancies (e.g., calculated C: 62.84% vs. observed C: 63.19% ) often arise from incomplete purification or hygroscopicity. Mitigation strategies include:

  • Repetitive recrystallization using solvents like ethanol or dichloromethane to remove residual salts.
  • Dynamic vacuum drying to eliminate adsorbed water.
  • Cross-validation via ¹H NMR integration (e.g., comparing aromatic vs. aliphatic proton ratios) and TLC under multiple solvent systems .

Q. What strategies optimize regioselectivity in benzotriazole alkylation reactions involving this compound?

Regioselectivity in alkylation depends on reaction conditions:

  • Base selection : Sodium methoxide in ethanol favors N1-alkylation, while aqueous NaOH with methyl sulfate yields mixed N1/N4 products.
  • Catalysts : Phase-transfer catalysts (e.g., n-Bu4NBr) enhance reactivity in biphasic systems (e.g., DCM/water).
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitution .

Q. How does the choice of catalyst influence the efficiency of click chemistry in synthesizing benzotriazole derivatives?

Copper(I) catalysts (e.g., CuSO4·5H2O with sodium ascorbate) accelerate triazole formation via a redox cycle, reducing reaction times to 1–4 hours. Heterogeneous catalysts, such as copper-supported magnetic carrageenan, improve recyclability and yield (>85%) by minimizing copper leaching. Catalytic loading (5–10 mol%) balances efficiency with ease of purification .

Q. How do researchers determine the crystal structure of this compound derivatives using SHELX software?

Single-crystal X-ray diffraction data are processed via SHELXT (for structure solution) and SHELXL (for refinement). Key steps include:

  • Data collection : At 296 K with Mo Kα radiation (λ = 0.71073 Å).
  • Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms.
  • Validation : R factor <0.1 and wR2 <0.25 ensure accuracy. SHELXPRO interfaces with visualization tools (e.g., OLEX2) for molecular graphics .

Q. What experimental designs are recommended for assessing the biological activity of this compound derivatives?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with metronidazole as a positive control .
  • Protein interaction studies : Use fluorescence quenching or ITC to quantify binding affinity with metal-binding proteins (e.g., metalloenzymes) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

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